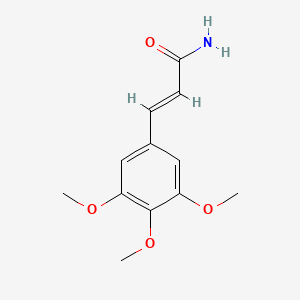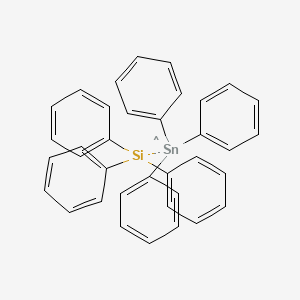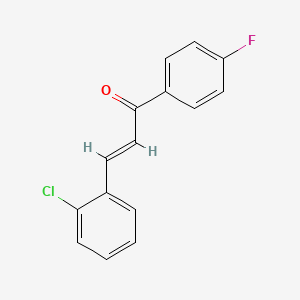
2-Chloro-4'-fluorochalcone
Overview
Description
2-Chloro-4’-fluorochalcone is a synthetic compound belonging to the chalcone family. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. The molecular formula of 2-Chloro-4’-fluorochalcone is C15H10ClFO, and it has a molecular weight of 260.69 g/mol . This compound is characterized by the presence of a chloro group at the 2-position and a fluoro group at the 4’-position of the chalcone structure.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4’-fluorochalcone is believed to be cyclooxygenase-2 (COX-2) . COX-2 is a key enzyme involved in the inflammatory response, playing a crucial role in the conversion of arachidonic acid to prostaglandins and other inflammatory mediators .
Mode of Action
2-Chloro-4’-fluorochalcone interacts with its target, COX-2, by inhibiting its activity . This inhibition disrupts the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by 2-Chloro-4’-fluorochalcone is the arachidonic acid pathway . By inhibiting COX-2, 2-Chloro-4’-fluorochalcone prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation .
Result of Action
The molecular and cellular effects of 2-Chloro-4’-fluorochalcone’s action primarily involve the reduction of inflammation. By inhibiting COX-2 and disrupting the production of prostaglandins, 2-Chloro-4’-fluorochalcone can potentially alleviate symptoms associated with inflammatory conditions .
Biochemical Analysis
Biochemical Properties
2-Chloro-4’-fluorochalcone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, 2-Chloro-4’-fluorochalcone has been observed to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response
Cellular Effects
The effects of 2-Chloro-4’-fluorochalcone on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Chloro-4’-fluorochalcone can modulate the activity of various signaling molecules and cascades, impacting cancer cell lines and inhibiting pathological microorganisms and parasites . These effects highlight its potential therapeutic applications in treating various diseases.
Molecular Mechanism
At the molecular level, 2-Chloro-4’-fluorochalcone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit COX-2 is a prime example of its molecular mechanism, where it interferes with the enzyme’s activity, reducing inflammation . Additionally, 2-Chloro-4’-fluorochalcone may interact with other proteins and enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4’-fluorochalcone can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, prolonged exposure to 2-Chloro-4’-fluorochalcone may lead to changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of 2-Chloro-4’-fluorochalcone vary with different dosages in animal models. Research has indicated that at lower doses, the compound exhibits beneficial effects, such as anti-inflammatory properties. At higher doses, 2-Chloro-4’-fluorochalcone may cause toxic or adverse effects, including a significant decrease in the weight and size of testes and seminal vesicles in male mice . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-Chloro-4’-fluorochalcone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can affect metabolic flux and metabolite levels, impacting overall cellular function . Understanding these pathways is crucial for elucidating the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-Chloro-4’-fluorochalcone is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target areas . These interactions are essential for the compound’s activity and function, influencing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Chloro-4’-fluorochalcone plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is vital for elucidating its molecular mechanisms and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-fluorochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature .
Industrial Production Methods: Industrial production of 2-Chloro-4’-fluorochalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4’-fluorochalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chalcone epoxides.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Chalcone epoxides.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties
Comparison with Similar Compounds
- 4’-Fluorochalcone
- 3,4-Dichloro-4’-fluorochalcone
- 4-Dimethylamino-4’-fluorochalcone
Comparison: 2-Chloro-4’-fluorochalcone is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical and biological properties. Compared to 4’-fluorochalcone, the additional chloro group enhances its reactivity and potential biological activities. The presence of both electron-withdrawing groups (chloro and fluoro) makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10H/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYSLQXVRKLSBO-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419456 | |
| Record name | 2-chloro-4'-fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28081-11-0 | |
| Record name | 28081-11-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-4'-fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-4'-FLUOROCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


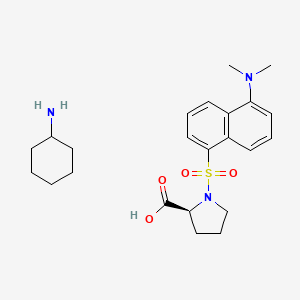
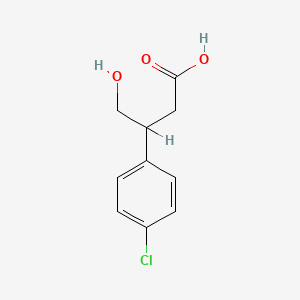
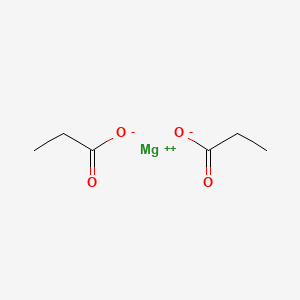
![3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1609271.png)
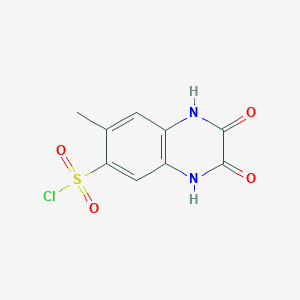
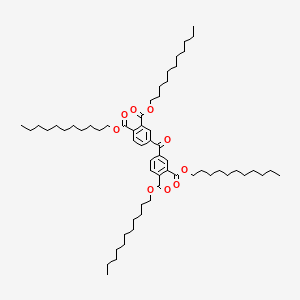
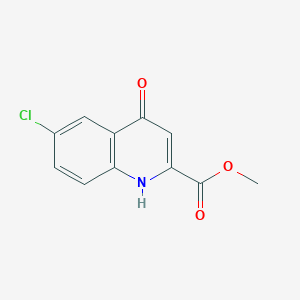
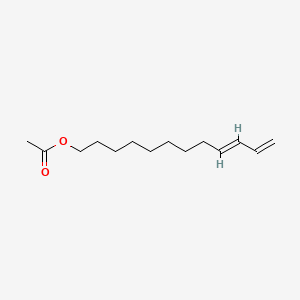

![Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]-](/img/structure/B1609284.png)
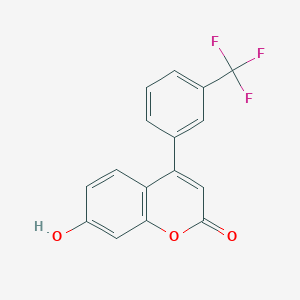
![4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B1609286.png)
